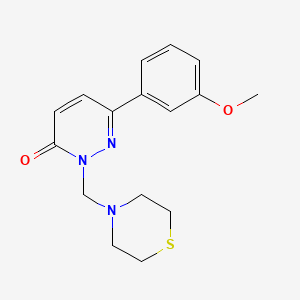![molecular formula C14H10ClN3O3S B11002743 N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11002743.png)
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (let’s call it Compound X ) belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Both natural and synthetic pyrimidines exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps. One possible synthetic route is as follows:
Formation of the Thiazole Ring: Start with a suitable precursor (e.g., 2-aminothiazole) and react it with an appropriate chlorinated compound (e.g., 5-chlorosalicylic acid) to form the thiazole ring.
Introduction of the Pyrimidine Ring: Next, react the thiazole intermediate with a pyrimidine precursor (e.g., 2-methyl-4,6-dichloropyrimidine) to incorporate the pyrimidine moiety.
Hydroxylation and Carboxylation: Finally, introduce the hydroxy group and the carboxamide functionality to obtain Compound X.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: Oxidation of the thiazole ring or the phenolic group.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at various positions. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigate its potential as an anti-inflammatory agent, considering its inhibitory effects on key inflammatory mediators.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its interactions with biological targets.
Industry: Assess its suitability for drug development or other industrial processes.
Mechanism of Action
Compound X likely exerts its effects by inhibiting inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its thiazolo-pyrimidine scaffold. Similar compounds include other pyrimidine derivatives like thiazolo[5,4-b]pyridines and related structures[4,5].
Properties
Molecular Formula |
C14H10ClN3O3S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H10ClN3O3S/c1-7-6-18-13(21)9(5-16-14(18)22-7)12(20)17-10-4-8(15)2-3-11(10)19/h2-6,19H,1H3,(H,17,20) |
InChI Key |
IUPNBJNXGBZXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one](/img/structure/B11002660.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11002664.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002672.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11002673.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B11002678.png)
![Ethyl 2-[2-({5-[(3AS,4S,6AR)-2-oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoyl}amino)-1,3-thiazol-4-YL]acetate](/img/structure/B11002685.png)
![Dimethyl (2S)-2-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B11002692.png)
![propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11002693.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002694.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)
![N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B11002702.png)
![2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11002712.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B11002761.png)
